molecular formula C7H9F2IO B6176470 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2639420-20-3

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6176470
CAS No.: 2639420-20-3
M. Wt: 274.05 g/mol
InChI Key: CFNDCUVKRDVWIM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane is a unique organic compound characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the difluoromethyl and iodomethyl groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to study enzyme mechanisms and to develop enzyme inhibitors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the iodomethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
  • 4-(Difluoromethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
  • 4-(Difluoromethyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane

Uniqueness

4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the combination of its difluoromethyl and iodomethyl groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications.

Properties

CAS No.

2639420-20-3

Molecular Formula

C7H9F2IO

Molecular Weight

274.05 g/mol

IUPAC Name

4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H9F2IO/c8-5(9)6-1-7(2-6,3-10)11-4-6/h5H,1-4H2

InChI Key

CFNDCUVKRDVWIM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)C(F)F

Purity

95

Origin of Product

United States

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